Imidazo[1,2-a]pyrimidin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-2-ylmethanol is a novel scaffold that has been utilized for the development of covalent inhibitors . It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . The primary target of this compound is the KRAS G12C protein, a key player in various cancers .
Mode of Action
The compound interacts with its target through a covalent bond, which is a strong and irreversible type of interaction . This covalent interaction leads to the inhibition of the KRAS G12C protein, thereby halting the progression of cancer .
Biochemical Pathways
Given its target, it is likely that it impacts the ras signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
Its molecular weight (14816 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of the KRAS G12C protein by this compound can lead to the suppression of cancer cell growth . This makes it a potential lead compound for the treatment of intractable cancers .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidin-2-ylmethanol is involved in various biochemical reactions. It has been used in the development of covalent inhibitors, specifically KRAS G12C inhibitors . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Cellular Effects
This compound has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potential for the development of covalent inhibitors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been utilized as the core backbone in the synthesis of a series of novel KRAS G12C inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of malononitrile with an active methylene compound to form a carbanion intermediate, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions and condensation reactions under controlled conditions to ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidin-2-ylmethanone, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: Imidazo[1,2-a]pyrimidin-2-ylmethanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine, it has a pyrimidine ring that can participate in additional hydrogen bonding and electronic interactions, enhancing its potential as a bioactive molecule .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-3-1-2-8-7(10)9-6/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSCROCXIXWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599425 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153757-71-1 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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